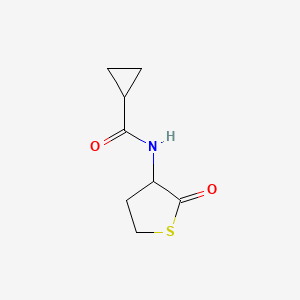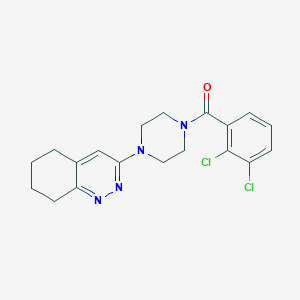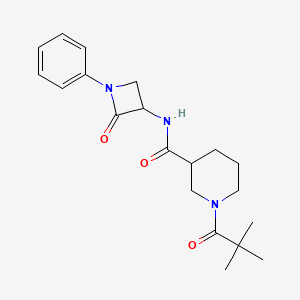![molecular formula C20H20BrN3O4S B3013530 ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1206987-96-3](/img/structure/B3013530.png)
ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple heterocyclic structures and functional groups. While the specific compound is not directly mentioned in the provided papers, they do discuss related thiazole and pyrrolidine derivatives, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves the reaction of α-amino acid esters with aromatic aldehydes, followed by dehydrogenation or cyclization reactions. For example, β-hydroxy- or β-mercapto-α-amino acid esters can be converted into oxazolidines and thiazolidines, which can then be dehydrogenated to form oxazoles and thiazoles . Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine derivatives . These methods may be relevant to the synthesis of the compound .
Molecular Structure Analysis
Spectroscopic characterization, such as FTIR and NMR, along with X-ray diffraction, are common techniques used to determine the structure of synthesized compounds. Density functional theory (DFT) calculations can also be employed to predict and confirm molecular geometry, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . These approaches would be applicable for analyzing the molecular structure of the target compound.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For instance, they can form Mannich bases, undergo acetylation, and participate in cyclization reactions to yield bicyclic compounds . Additionally, reactions with active methylene reagents can lead to the formation of pyran, pyridine, and pyridazine derivatives . These types of reactions could be explored for the compound of interest to understand its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. The presence of electronegative atoms and hydrogen bonding sites can be identified through MEP maps and Mulliken population analysis . Theoretical calculations of geometric parameters, vibrational assignments, and chemical shifts can provide detailed insights into the properties of these compounds . Such analyses would be essential for a comprehensive understanding of the target compound's properties.
Applications De Recherche Scientifique
1. Radical Cyclisation in Heterocycle Synthesis
Ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate and related compounds have been utilized as building blocks in radical cyclisation reactions. This process facilitates the synthesis of tri- and tetra-cyclic heterocycles, contributing significantly to the field of organic chemistry and pharmaceutical research (Allin et al., 2005).
2. Antibacterial and Antifungal Applications
Research has shown the potential of these compounds in synthesizing new cycloalkylthiophene-Schiff bases and their complexes, which exhibit notable antibacterial and antifungal activities. This application is particularly significant in the development of new antimicrobial agents (Altundas et al., 2010).
3. Development of GyrB Inhibitors
Compounds in this category have been designed as GyrB inhibitors, showing promise in the treatment of Mycobacterium tuberculosis. This represents an innovative approach in tackling tuberculosis and related infections (Jeankumar et al., 2013).
4. Synthesis of Heterocyclic Compounds
These substances are pivotal in the synthesis of various heterocyclic compounds, including thiazoles, pyrimidines, and pyridines. This versatility makes them invaluable in medicinal chemistry for the creation of new therapeutic agents (Mohamed, 2021).
5. Anticancer Research
Recent studies have utilized these compounds in the synthesis of new thiazole derivatives with demonstrated anticancer activity. This is crucial in the ongoing search for effective cancer treatments (Sonar et al., 2020).
Propriétés
IUPAC Name |
ethyl 2-[[1-(3-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-28-19(27)14-6-7-15-17(14)22-20(29-15)23-18(26)11-8-16(25)24(10-11)13-5-3-4-12(21)9-13/h3-5,9,11,14H,2,6-8,10H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSFSYAVMXHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)



![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)



![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)